4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a synthetic organic compound that features a diverse chemical structure, including pyridine, piperidine, pyrimidine, and nitrile groups. This complex framework provides it with distinct chemical and biological properties, making it a compound of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions, starting with the functionalization of a pyridine derivative. Key steps might include:
Formation of the methylpyridine:
Oxidation and protection: : Creating the 2-methylpyridin-4-yl ether requires oxidation reactions, followed by etherification to protect reactive groups.
Piperidine modification: : Incorporation of the piperidine ring typically involves nucleophilic substitution reactions.
Construction of the pyrimidine ring: : This key step involves cyclization reactions using appropriate precursors.
Sulfur integration and nitrile formation:
Industrial Production Methods
Industrial production scales up these reactions, optimizing for yield, efficiency, and cost-effectiveness. Techniques like continuous flow reactors might be used to ensure consistent and high-quality outputs.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: : Conversion of sulfur-containing groups to sulfoxides or sulfones.
Reduction: : Reduction of nitriles to amines under appropriate conditions.
Substitution: : Nucleophilic substitution reactions involving the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or sodium periodate for oxidation.
Reducing agents: : Lithium aluminum hydride (LiAlH4) for nitrile reduction.
Catalysts: : Palladium or platinum catalysts for hydrogenation reactions.
Major Products
These reactions typically yield sulfoxides, sulfones, and amines, which can be further used in synthetic routes or evaluated for biological activity.
Scientific Research Applications
4-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile finds applications in various fields:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Explored for its potential therapeutic effects, possibly as a modulator of certain pathways.
Industry: : Utilized in material sciences and as a catalyst precursor.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets, such as enzymes or receptors. For instance:
Enzyme inhibition: : It might inhibit certain enzymes by binding to their active sites.
Receptor modulation: : Altering receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar compounds might include other pyrimidine-based molecules or those containing pyridine and piperidine rings.
Comparison: : While many compounds share the pyrimidine core, the specific substitution pattern in 4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile confers unique properties, such as enhanced binding affinity or specificity.
List of Similar Compounds
Pyrimidine-5-carbonitrile derivatives
Piperidinyl pyridines
Methylsulfanyl pyrimidines
This structure and functional diversity make it a versatile compound with significant potential across multiple disciplines
Properties
IUPAC Name |
4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-13-9-16(3-6-20-13)24-12-14-4-7-23(8-5-14)17-15(10-19)11-21-18(22-17)25-2/h3,6,9,11,14H,4-5,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICRPVPKFJALRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC(=NC=C3C#N)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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